molecular formula C71H110N28O13 B1678135 Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2 CAS No. 190673-58-6

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2

Cat. No. B1678135
M. Wt: 1563.8 g/mol
InChI Key: UIBPZXXSPHGPDS-GUBPWTFESA-N
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are smaller than proteins and often act as hormones, neurotransmitters, or signaling molecules in biological systems . The peptide you mentioned is a chain of 12 amino acids. Each amino acid in the chain has unique properties that contribute to the overall function of the peptide .


Synthesis Analysis

Peptides are typically synthesized through a process called solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing chain . The process starts from the C-terminus and proceeds towards the N-terminus .


Molecular Structure Analysis

The structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link them together. Peptide bonds have partial double-bond character, which restricts rotation and leads to a rigid, planar structure . The overall three-dimensional structure of the peptide can be influenced by various factors, including hydrogen bonding, electrostatic interactions, and the hydrophobic effect .


Chemical Reactions Analysis

Peptides can participate in various chemical reactions, most of which involve the peptide bond. For example, peptide bonds can be hydrolyzed (broken) by reaction with water, a process that is catalyzed by enzymes called proteases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids. These can include the peptide’s charge, polarity, hydrophobicity, and isoelectric point .

Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis and design being developed . In the future, we can expect to see more peptides being used as therapeutics, as well as in other applications such as bioengineering and materials science .

properties

IUPAC Name

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H110N28O13/c1-41(75)60(103)91-48(15-5-8-24-72)62(105)94-52(19-12-28-85-71(79)80)66(109)99-57(33-46-36-83-40-89-46)69(112)98-56(32-45-35-82-39-88-45)61(104)86-37-58(101)90-54(30-43-20-22-47(100)23-21-43)67(110)95-49(16-6-9-25-73)63(106)93-51(18-11-27-84-70(77)78)64(107)92-50(17-7-10-26-74)65(108)97-55(29-42-13-3-2-4-14-42)68(111)96-53(59(76)102)31-44-34-81-38-87-44/h2-4,13-14,20-23,34-36,38-41,48-57,100H,5-12,15-19,24-33,37,72-75H2,1H3,(H2,76,102)(H,81,87)(H,82,88)(H,83,89)(H,86,104)(H,90,101)(H,91,103)(H,92,107)(H,93,106)(H,94,105)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H4,77,78,84)(H4,79,80,85)/t41-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPZXXSPHGPDS-GUBPWTFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC=N5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H110N28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-lys-arg-his-his-gly-tyr-lys-arg-lys-phe-his-NH2

CAS RN

190673-58-6
Record name P-113
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190673586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALA-LYS-ARG-HIS-HIS-GLY-TYR-LYS-ARG-LYS-PHE-HIS-NH2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6WQB8NCPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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